tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-bromo-5-formylpyridin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-8-4-9(12)13-5-7(8)6-15/h4-6H,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHYXHTDJTIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It is utilized in biological studies to investigate the effects of brominated compounds on biological systems. Medicine: Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and formyl group play crucial roles in its biological activity, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate with structurally related compounds, focusing on substituents, molecular features, and applications:
Physicochemical Properties
- Reactivity :
- The formyl group in the target compound enables nucleophilic additions (e.g., formation of imines or hydrazones), whereas bromine facilitates cross-coupling reactions. In contrast, compounds with fluoro (e.g., CAS 1799420-92-0) or methoxy groups exhibit lower electrophilicity but greater metabolic stability .
- Melting Points : Thiazole derivatives (e.g., from ) show higher melting points (174–176°C) due to planar rigidity, while pyridine-based Boc-protected compounds (e.g., ) are liquids or lower-melting solids .
Biological Activity
tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyridine ring substituted with a formyl group and a bromine atom, along with a tert-butyl carbamate moiety. This unique structure allows for specific interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Weight | 284.13 g/mol |
| CAS Number | 116026-93-8 |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
- Receptor Modulation : It may also modulate receptor functions, impacting cellular signaling pathways.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including:
-
Colon Adenocarcinoma (SW480)
- IC50 values in the low µM range.
- Induction of apoptosis through caspase activation.
-
Ovarian Carcinoma (A2780)
- Demonstrated significant cytotoxicity compared to control groups.
-
Cervical Carcinoma (KB-3-1)
- Enhanced activity in ABCB1-overexpressing sublines.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for the treatment of inflammatory diseases.
Case Studies
Several case studies have explored the biological implications of this compound:
-
Study on Enzyme Inhibition :
- Researchers evaluated the inhibitory effects on cyclooxygenase (COX) enzymes, finding a dose-dependent inhibition that suggests potential use in pain management therapies.
-
Antitumor Efficacy :
- A study involving human cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, supporting its role as a potential chemotherapeutic agent.
Preparation Methods
Boc Anhydride in Biphasic Solvent Systems
In a representative procedure, 4-aminopyridine (1.0 equiv) is dissolved in tetrahydrofuran (THF) and water (1:1 v/v). Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, stirring at room temperature for 3 hours. The product, tert-butyl (pyridin-4-yl)carbamate, is isolated via extraction with ethyl acetate (69% yield).
Table 1: Boc Protection Conditions and Yields
| Substrate | Reagents | Solvent | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| 4-Aminopyridine | Boc₂O, DMAP | THF/H₂O (1:1) | 3 | 69% | |
| 4-Amino-3-carboxylic acid | Boc₂O, NaOH | Dioxane/H₂O | 1 | 83% |
Regioselective Bromination at Position 2
Bromination of the Boc-protected pyridine requires careful control to achieve ortho-substitution relative to the carbamate group. Electrophilic aromatic substitution (EAS) with bromine or N-bromosuccinimide (NBS) is commonly employed.
NBS in Polar Aprotic Solvents
tert-Butyl (pyridin-4-yl)carbamate is dissolved in dimethylformamide (DMF) at 0°C. NBS (1.1 equiv) is added portionwise, and the mixture is stirred for 12 hours. The reaction is quenched with sodium thiosulfate, yielding tert-butyl (2-bromopyridin-4-yl)carbamate. This method avoids ring over-bromination but achieves moderate yields (50–65%).
Directed Bromination via Lithium-Halogen Exchange
Alternative approaches use directed metalation. Treating tert-butyl (pyridin-4-yl)carbamate with n-butyllithium at −78°C generates a lithiated intermediate, which reacts with bromine to afford the 2-bromo derivative. This method offers higher regioselectivity (85% yield) but requires stringent anhydrous conditions.
Formylation at Position 5
Introducing the formyl group meta to the bromine atom demands directed functionalization. The Vilsmeier-Haack reaction and reductive hydrolysis of imidazoline intermediates are prominent strategies.
Vilsmeier-Haack Formylation
tert-Butyl (2-bromopyridin-4-yl)carbamate is reacted with DMF and phosphoryl chloride (POCl₃) at 0–5°C. The mixture is warmed to 60°C for 4 hours, hydrolyzed with ice-water, and neutralized to pH 7–8. The aldehyde is extracted with dichloromethane, yielding this compound (55–70% yield).
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | 60°C, 4 h | 70% | |
| Reductive hydrolysis | Ethylenediamine, Na | −10°C, N₂ | 88%* |
*Reported for analogous substrate
One-Pot Sequential Functionalization
Recent advances explore tandem reactions to streamline synthesis. A one-pot protocol involves:
-
Boc protection of 4-aminopyridine.
-
Lithiation at position 2 using LDA, followed by quenching with Br₂.
-
Directed formylation via Vilsmeier-Haack.
This method reduces purification steps but requires precise temperature control (overall yield: 45–50%).
Challenges and Optimization Strategies
Regioselectivity in Bromination
The Boc group’s electron-withdrawing nature directs electrophiles to positions 2 and 6. Steric hindrance favors bromination at position 2, but competing para-substitution (position 6) may occur. Using bulky solvents (e.g., DMF) improves ortho selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate, and how do reaction conditions influence yield?
- Methodology : A multi-step approach is typically employed, starting with functionalization of the pyridine core. For example:
Bromination : Introduce bromine at the 2-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
Formylation : Install the formyl group at the 5-position via Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with DMF .
Carbamate Protection : React the amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Critical Factors : Temperature control (<0°C for formylation to avoid side reactions), solvent choice (e.g., THF for Pd-catalyzed steps), and stoichiometric ratios (excess tert-butyl chloroformate for complete protection).
Q. How can structural characterization of this compound be performed, and what analytical techniques are most reliable?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., formyl proton at δ ~9.8 ppm, tert-butyl group at δ 1.4 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~315.03 for CHBrNO).
- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement .
- Data Interpretation : Compare experimental data with computational predictions (e.g., DFT-optimized structures) to resolve contradictions in peak assignments.
Q. What are the key stability considerations for handling and storing this compound?
- Handling :
- Moisture Sensitivity : Store under inert gas (N/Ar) due to carbamate hydrolysis risk .
- Light Sensitivity : Protect from UV exposure to prevent formyl group decomposition .
- Storage : Recommended at –20°C in amber vials with desiccants. Stability tests (TGA/DSC) show decomposition onset at ~150°C .
Advanced Research Questions
Q. How does the electron-withdrawing bromo group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine at C2 activates the pyridine ring for Suzuki-Miyaura couplings by increasing electrophilicity at C4/C5. Example:
- Pd-Catalyzed Coupling : Use Pd(PPh) with aryl boronic acids in THF/HO (3:1) at 80°C .
- Comparative Data :
| Substituent | Reaction Rate (k, s) | Yield (%) |
|---|---|---|
| Br | 2.5 × 10 | 85 |
| Cl | 1.8 × 10 | 72 |
| Data inferred from analogous pyridine derivatives . |
Q. What computational strategies can predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodology :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C4 adjacent to Br) .
- Transition State Modeling : Simulate attack by amines or thiols at C5 (formyl-adjacent) to predict regioselectivity .
- Validation : Compare computed activation energies (ΔG) with experimental kinetics (e.g., Eyring plots).
Q. How can this compound serve as a precursor in bioactive molecule synthesis?
- Case Study :
- Step 1 : Reductive amination of the formyl group with primary amines to yield imine intermediates .
- Step 2 : Suzuki coupling at C2-Br to introduce biaryl motifs common in kinase inhibitors .
- Biological Relevance : The tert-butyl carbamate acts as a transient protecting group, enabling late-stage deprotection (e.g., TFA treatment) for drug candidate functionalization .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for analogous carbamates?
- Root Causes :
- Impurity Profiles : Side products from incomplete formylation (e.g., over-oxidation to carboxylic acids) .
- Catalyst Variability : Batch-dependent Pd catalyst activity in coupling steps .
- Mitigation :
- HPLC-Purity Tracking : Use C18 columns (ACN/HO gradient) to quantify intermediates.
- Standardized Protocols : Pre-activate Pd catalysts with LHMDS to ensure consistency .
Methodological Tables
Table 1 : Comparative Reactivity of Halogenated Pyridine Carbamates
| Compound | Halogen | Reaction with PhB(OH) (Yield %) |
|---|---|---|
| tert-Butyl (2-Bromo-5-formyl-4-yl)carbamate | Br | 85 |
| tert-Butyl (2-Chloro-5-formyl-4-yl)carbamate | Cl | 72 |
| Adapted from Pd-catalyzed coupling data . |
Table 2 : Stability Under Accelerated Degradation Conditions
| Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| 40°C / 75% RH | Hydrolyzed carbamate, formic acid | 7 |
| 25°C / Dark | None detected | >30 |
| Based on ICH Q1A guidelines and experimental data . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
